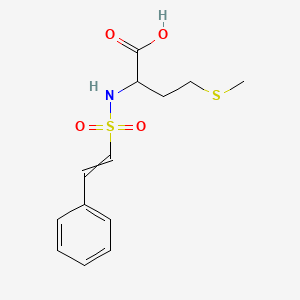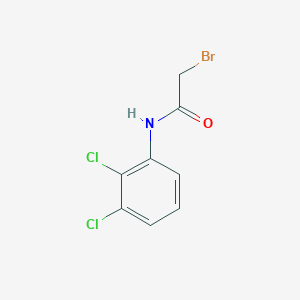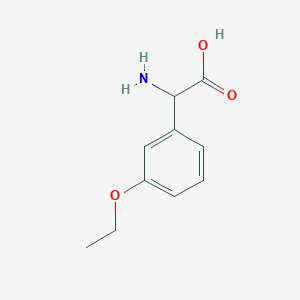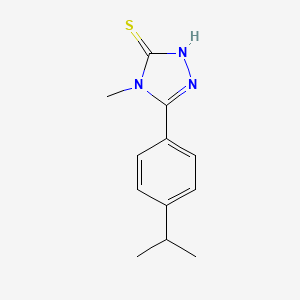
2-(4-Hydroxyphenyl)acetohydrazid
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)acetohydrazide is a chemical compound that is related to various acetohydrazide derivatives. While the specific compound is not directly discussed in the provided papers, similar compounds such as 2-(4-methoxyphenoxy)acetohydrazide and (2-methyl-phenoxy)-acetohydrazide have been synthesized and analyzed, providing insights into the potential characteristics of 2-(4-Hydroxyphenyl)acetohydrazide .
Synthesis Analysis
The synthesis of related acetohydrazide compounds involves the reaction of different phenolic ethers with hydrazine hydrate in the presence of ethanol or other solvents. For example, the synthesis of 2-(4-methoxyphenoxy)acetohydrazide was achieved by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol . Similarly, (2-methyl-phenoxy)-acetohydrazide was synthesized by refluxing o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone . These methods suggest that 2-(4-Hydroxyphenyl)acetohydrazide could potentially be synthesized through a similar process, using 4-hydroxyphenol as the starting material.
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives is characterized by the presence of an acetohydrazide group, which in the case of 2-(4-methoxyphenoxy)acetohydrazide, shows a relatively short N—N bond length, indicating electronic delocalization . The crystal structure of (2-methyl-phenoxy)-acetohydrazide reveals that it crystallizes in the monoclinic system with specific unit cell parameters, and the molecules are linked into two-dimensional networks by various hydrogen bonds . These structural details provide a basis for inferring the possible molecular structure of 2-(4-Hydroxyphenyl)acetohydrazide, which would likely exhibit similar hydrogen bonding patterns and crystalline properties.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 2-(4-Hydroxyphenyl)acetohydrazide. However, acetohydrazide derivatives are known to participate in various chemical reactions, such as condensation with aldehydes or ketones to form hydrazones or the formation of heterocyclic compounds . These reactions are typically facilitated by the presence of the hydrazide functional group, which is a reactive site for nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetohydrazide derivatives can be inferred from their molecular structure and intermolecular interactions. For instance, the crystal packing and hydrogen bonding patterns observed in the structures of related compounds suggest that 2-(4-Hydroxyphenyl)acetohydrazide would have a solid-state structure stabilized by hydrogen bonds . The presence of the hydroxy group in 2-(4-Hydroxyphenyl)acetohydrazide would likely contribute to its solubility in polar solvents and could influence its melting point and other physical properties.
Wissenschaftliche Forschungsanwendungen
Biochemie
In der Biochemie wird 2-(4-Hydroxyphenyl)acetohydrazid aufgrund seiner molekularen Struktur, die mit verschiedenen Proteinen interagieren kann, für die Proteomforschung eingesetzt. Es wird häufig in der Untersuchung der Proteinexpression und -funktion sowie bei der Identifizierung von Biomarkern für Krankheiten verwendet .
Pharmakologie
Pharmakologisch gesehen hat diese Verbindung potenzielle Anwendungen in der Medikamentenentwicklung. Ihre Struktur lässt vermuten, dass sie ein Vorläufer bei der Synthese neuer Verbindungen mit therapeutischen Eigenschaften sein könnte. Die Forschung läuft, um ihre Wirksamkeit und Sicherheit in verschiedenen pharmakologischen Modellen zu untersuchen .
Chemische Synthese
This compound spielt in der chemischen Synthese eine Rolle als Baustein für die Herstellung komplexerer Moleküle. Seine reaktive Hydrazidgruppe macht es zu einem wertvollen Ausgangsmaterial für die Synthese von Pharmazeutika und Agrochemikalien .
Materialwissenschaften
In der Materialwissenschaft werden die Eigenschaften dieser Verbindung für die Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter Haltbarkeit oder spezieller Leitfähigkeit, untersucht. Es könnte verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren oder als Komponente in Nanotechnologieanwendungen .
Analytische Chemie
Analytische Chemiker verwenden this compound in der Chromatographie und Spektroskopie zum Nachweis und zur Quantifizierung verschiedener Substanzen. Seine klar definierte Struktur und Reaktivität machen es als Standard oder Reagenz in analytischen Verfahren geeignet .
Umweltwissenschaften
Umweltwissenschaftler interessieren sich für this compound wegen seiner potenziellen Rolle in der Umweltüberwachung und -sanierung. Es könnte in Assays verwendet werden, um Schadstoffe nachzuweisen oder in Prozessen, die darauf ausgelegt sind, schädliche Substanzen abzubauen .
Nahrung und Landwirtschaft
Obwohl es nicht direkt in Lebensmitteln verwendet wird, kann this compound indirekte Anwendungen in der Landwirtschaft haben. Als chemisches Zwischenprodukt könnte es an der Synthese von Aromastoffen oder Zusatzstoffen beteiligt sein, die die Qualität und Sicherheit landwirtschaftlicher Produkte verbessern .
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)5-6-1-3-7(11)4-2-6/h1-4,11H,5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKVPKGOZNHONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395658 | |
| Record name | 2-(4-hydroxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20277-02-5 | |
| Record name | 2-(4-hydroxyphenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-(4-Hydroxyphenyl)acetohydrazide influence its ability to form complexes with metal ions?
A1: 2-(4-Hydroxyphenyl)acetohydrazide possesses several features conducive to metal complexation. The molecule contains both a hydrazide group (-C(O)NHNH2) and a phenolic hydroxyl group (-OH) on the phenyl ring. [, ] These functional groups can act as electron donors, readily forming coordinate bonds with metal ions. Research has shown that this compound can chelate metal ions like Cadmium (Cd2+), creating stable complexes. [] The specific coordination geometry and stability of these complexes are influenced by factors like the metal ion's size, charge, and preferred coordination number, as well as the presence of other ligands in the system.
Q2: What insights do the reported studies provide about the potential applications of 2-(4-Hydroxyphenyl)acetohydrazide and its derivatives?
A2: The studies highlight the versatility of 2-(4-Hydroxyphenyl)acetohydrazide and its derivatives for various applications. For instance, the fluorescence properties of the Cd(II) complex with a ligand derived from 2-(4-Hydroxyphenyl)acetohydrazide, as described in the first paper, suggest potential applications in areas like fluorescent probes and sensors. [] Furthermore, understanding the thermal stability of these complexes, as investigated through thermogravimetric analysis, is crucial for applications involving heat treatments or high-temperature environments. [] While the second paper focuses on the interaction of similar acyl hydrazones with calf thymus DNA (CT-DNA), it underscores the potential of these compounds for developing novel DNA-binding agents. [] These findings contribute valuable insights into the structure-activity relationship, paving the way for designing more potent and selective compounds for various biomedical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)








